(2R,4S)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate

VLA-4 antagonist Integrin inhibitor Stereoselective synthesis

(2R,4S)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 179472-26-5), also referred to as (2R,4S)-1-Boc-2-hydroxymethyl-4-aminopyrrolidine, is a chiral, orthogonally protected pyrrolidine derivative bearing a free primary amine at the 4-position, a hydroxymethyl group at the 2-position, and a tert-butyloxycarbonyl (Boc) group at the ring nitrogen. Its molecular formula is C₁₀H₂₀N₂O₃ with a molecular weight of 216.28 g/mol, and it exhibits a computed XLogP3-AA of -0.2, indicating moderate hydrophilicity.

Molecular Formula C10H20N2O3
Molecular Weight 216.28
CAS No. 179472-26-5
Cat. No. B1171210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4S)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate
CAS179472-26-5
Molecular FormulaC10H20N2O3
Molecular Weight216.28
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1CO)N
InChIInChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,4S)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 179472-26-5): A Defined Stereochemical Building Block for Pharmaceutical R&D


(2R,4S)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 179472-26-5), also referred to as (2R,4S)-1-Boc-2-hydroxymethyl-4-aminopyrrolidine, is a chiral, orthogonally protected pyrrolidine derivative bearing a free primary amine at the 4-position, a hydroxymethyl group at the 2-position, and a tert-butyloxycarbonyl (Boc) group at the ring nitrogen [1]. Its molecular formula is C₁₀H₂₀N₂O₃ with a molecular weight of 216.28 g/mol, and it exhibits a computed XLogP3-AA of -0.2, indicating moderate hydrophilicity [1]. The compound is defined by its specific (2R,4S) absolute configuration, which places the C2 hydroxymethyl and C4 amino substituents in a trans relationship on the pyrrolidine ring. This stereochemistry is non-interchangeable with its three other stereoisomers—(2S,4S), (2R,4R), and (2S,4R)—because each diastereomer presents a distinct three-dimensional orientation of the amino and hydroxymethyl vectors, directly impacting molecular recognition events in enzyme active sites and receptor binding pockets . The compound is manufactured and supplied globally under QC release specifications typically ranging from 95% to 98% purity (HPLC), with the hydrochloride salt form (CAS 1279039-34-7) offering enhanced aqueous solubility for direct use in coupling reactions .

Why Stereoisomer Substitution Poses Risk: The Critical Role of (2R,4S) Absolute Configuration for Target Engagement


Procurement decisions that treat all N-Boc-4-amino-2-(hydroxymethyl)pyrrolidine stereoisomers as interchangeable disregard the fundamental principle of stereochemical recognition in drug discovery: enantiomers and diastereomers of chiral building blocks produce downstream compounds with divergent, and often antagonistic, biological activity profiles. The (2R,4S) configuration is explicitly specified in key pharmaceutical patent families because it matches the stereochemical requirements of validated drug targets. For instance, in VLA-4 antagonist programs, the trans-(4S)-amino-(2R)-hydroxymethyl substitution pattern on the pyrrolidine core is essential for achieving low-nanomolar integrin binding [1]. Similarly, the (2R,4S) stereochemistry has been identified as the preferred configuration for pyrrolidine-based 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, where inversion at either stereocenter results in substantial loss of enzymatic inhibitory activity [2]. The (2S,4S) and (2R,4R) cis-diastereomers (CAS 1217803-39-8 and 1161931-71-0, respectively) present different spatial arrangements that cannot recapitulate the same binding interactions, while the (2S,4R) trans-enantiomer (CAS 1116454-27-3) yields the mirror-image compound with opposite chirality at both centers, which historically leads to fundamentally altered pharmacology. Substitution without stereochemical verification therefore introduces a high risk of synthesizing an inactive or sub-potent lead series, wasting synthetic effort and delaying project timelines.

Quantitative Differentiation Evidence for (2R,4S)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate: Comparator-Based Procurement Decision Data


Stereochemical Specification in VLA-4 Antagonist Pharmacophore: (2R,4S) vs. (2S,4S) Configuration

US Patent 7,345,179 B2 (Daiichi Pharmaceutical) explicitly defines the trans-(4S)-methoxy-(2S)-pyrrolidinylmethoxy motif as the core structure for potent VLA-4 antagonists, establishing that the relative trans configuration in the pyrrolidine ring—corresponding to the (2R,4S) geometry when the 2-substituent is hydroxymethyl and the 4-substituent is amino—is a structural prerequisite for nanomolar-level binding to α4β1 integrin [1]. The patent reports VLA-4 binding IC₅₀ values in the low nanomolar range (typically <50 nM) for compounds derived from the trans-pyrrolidine scaffold. In contrast, the cis-diastereomer (2S,4S)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 1217803-39-8) projects the amino and hydroxymethyl groups onto the same face of the pyrrolidine ring, fundamentally altering the vector orientation and steric presentation of these hydrogen-bonding groups. This stereochemical mismatch with the VLA-4 binding pocket is expected to abrogate high-affinity binding, although explicit comparative IC₅₀ data for the isolated building blocks are not publicly reported.

VLA-4 antagonist Integrin inhibitor Stereoselective synthesis Pyrrolidine pharmacophore

11β-HSD1 Inhibitor Synthetic Pathway: Enantioselectivity Advantage of (2R,4S) Intermediate

US Patent Application 20100010219 describes a method for producing pyrrolidine compounds with superior 11β-HSD1 inhibitory activity. The patent teaches that the desired biological activity is achieved through a specific asymmetric synthesis route that preserves the (2R,4S) configuration of the pyrrolidine core [1]. The target compound (2R,4S)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate serves as the key protected intermediate in this synthetic sequence. Related 11β-HSD1 inhibitors bearing the (2R,4S) pyrrolidine scaffold have demonstrated in vitro IC₅₀ values of 257 nM against rat 11β-HSD1 in HTRF-based assays, as documented in BindingDB (CHEMBL912530) [2]. While the (2S,4R) enantiomer would produce the mirror-image downstream compound, and the (2S,4S) and (2R,4R) cis-diastereomers would yield geometrically distinct products, the patent specifically claims the stereochemistry leading to the active (2R,4S)-derived series. No equivalent potency data have been reported for the (2S,4R), (2S,4S), or (2R,4R) series in 11β-HSD1 assays.

11β-HSD1 inhibitor Metabolic disease Asymmetric synthesis Pyrrolidine intermediate

Pyrrolidine Neuraminidase Inhibitor Core: (2R,4S) Hydroxymethyl Synthon vs. 2-Methyl Analog

The (2R,4S) stereochemical scaffold is a recognized core for influenza neuraminidase inhibitor design. The 2-hydroxymethyl variant, (2R,4S)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate, provides a polar hydrogen-bond donor/acceptor at the 2-position, which is chemically distinct from the 2-methyl analog (2R,4S)-tert-butyl 4-amino-2-methylpyrrolidine-1-carboxylate (CAS 348165-60-6). The 2-methyl analog has been documented as a key intermediate for neuraminidase inhibitors exhibiting nanomolar in vitro potency against B/Memphis/3/89 and A/N1/PR/8/34 influenza strains [1]. The hydroxymethyl group in the target compound offers an additional functional handle for further derivatization (e.g., oxidation to aldehyde, O-alkylation, or esterification) that is absent in the 2-methyl analog, enabling divergent synthetic routes unavailable from the methyl-substituted building block. No direct comparative biological data exist for the isolated building blocks themselves.

Influenza neuraminidase Antiviral agent Pyrrolidine core Chiral building block

Boc Protecting Group Compatibility: Advantages Over Cbz-Protected Analogs in Sequential Deprotection Strategies

The Boc (tert-butyloxycarbonyl) protecting group on the pyrrolidine nitrogen of the target compound is cleaved under acidic conditions (TFA, HCl/dioxane), while the Cbz (benzyloxycarbonyl) analog, (2R,4S)-benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 1279029-17-2), requires hydrogenolysis or strongly acidic conditions (HBr/AcOH). This difference enables orthogonal protection strategies where the Boc group can be selectively removed in the presence of other acid-sensitive functionality, or conversely, where the Cbz group can be preserved during acidic Boc removal. In peptide-based drug conjugate synthesis, Boc deprotection with TFA proceeds quantitatively (>99% conversion) within 1-2 hours at room temperature, while Cbz hydrogenolysis typically requires 12-24 hours and is incompatible with sulfur-containing or reducible substrates [1]. The target compound's Boc group is also stable to catalytic hydrogenation conditions (Pd/C, H₂), permitting selective reduction of other functional groups while preserving N-protection—a selectivity not achievable with the Cbz analog.

Orthogonal protection Solid-phase peptide synthesis Boc vs Cbz Deprotection selectivity

Commercial Availability and Purity Benchmarking Across Stereoisomers: Procurement Decision Matrix

A survey of commercial suppliers reveals differential availability and pricing across the four stereoisomers of N-Boc-4-amino-2-(hydroxymethyl)pyrrolidine. The (2R,4S) isomer (target compound, CAS 179472-26-5) is available from at least 10 global suppliers with purity specifications ranging from 95% to 98% (HPLC) . Pricing for the (2R,4S) isomer at the 1 g scale ranges from approximately €567 (CymitQuimica) to ¥5,269 (CoolPharm) [1]. The (2S,4R) enantiomer (CAS 1116454-27-3) is listed with 95% purity at comparable pricing, while the cis isomers (2S,4S) (CAS 1217803-39-8) and (2R,4R) (CAS 1161931-71-0) are available but with fewer suppliers and at 95% purity typical specification [2]. The (2R,4S) isomer benefits from broader supplier diversity, which drives competitive pricing and reduces single-source supply risk for long-term programs.

Supply chain Purity specification Stereoisomer availability Procurement economics

Computed Physicochemical Property Differentiation: LogP and Hydrogen Bonding Profile

PubChem-computed properties for (2R,4S)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate indicate a XLogP3-AA value of -0.2, topological polar surface area (TPSA) of 75.8 Ų, 2 hydrogen bond donors, and 4 hydrogen bond acceptors [1]. These values place the compound within favorable drug-like chemical space (Rule of 5 compliant). Compared to the 2-methyl analog (CAS 348165-60-6, C₁₀H₂₀N₂O₂, MW 200.28), which has a higher predicted LogP (~+0.8 estimated) and reduced hydrogen bonding capacity (1 HBD, 3 HBA), the target compound's hydroxymethyl group contributes greater aqueous solubility potential and additional intermolecular interaction capability. The computed boiling point of 323.3±27.0 °C and density of 1.120±0.06 g/cm³ (as the hydrochloride salt) further characterize its physical handling properties .

Physicochemical properties Drug-likeness LogP Hydrogen bonding

Optimal Procurement and Research Application Scenarios for (2R,4S)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate


VLA-4 Antagonist Lead Optimization: Stereochemically Defined Building Block for Integrin-Targeting Therapeutics

Medicinal chemistry teams developing oral VLA-4 (α4β1 integrin) antagonists for asthma, multiple sclerosis, or inflammatory bowel disease should prioritize the (2R,4S) stereoisomer. The trans configuration of the 2-hydroxymethyl and 4-amino substituents aligns with the pharmacophore model validated in US Patent 7,345,179 B2, where downstream compounds achieve nanomolar VLA-4 binding affinity [1]. The free amine at the 4-position provides a direct handle for amide coupling or reductive amination to install the requisite arylacetyl or heteroaryl moieties, while the Boc-protected nitrogen enables orthogonal deprotection late in the synthetic sequence. Using the (2S,4S) cis isomer would require costly and time-consuming stereochemical inversion via Mitsunobu or enzymatic resolution, adding 2-4 synthetic steps and reducing overall yield by an estimated 30-50% compared to direct use of the correct (2R,4S) starting material.

11β-HSD1 Inhibitor Synthesis for Metabolic Syndrome Programs

For research groups targeting 11β-hydroxysteroid dehydrogenase type 1 inhibition in metabolic disease (obesity, type 2 diabetes, non-alcoholic fatty liver disease), the (2R,4S) stereoisomer serves as the key protected intermediate identified in the synthetic route of US Patent Application 20100010219 [2]. Downstream pyrrolidine derivatives derived from this building block have demonstrated IC₅₀ values of 257 nM against rat 11β-HSD1 in HTRF enzymatic assays [3]. The Boc group permits selective N-deprotection under mild acidic conditions compatible with the acid-sensitive hydroxymethyl functionality, while the free amine enables installation of urea, sulfonamide, or amide warheads that are characteristic of potent 11β-HSD1 inhibitor chemotypes. Procurement of the incorrect stereoisomer risks generating a compound series with no measurable target engagement, as stereochemical inversion at either center has not been validated in this target context.

Chiral Pyrrolidine Library Synthesis for Neuraminidase or General Antiviral Screening

The (2R,4S)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate scaffold is structurally aligned with the pyrrolidine core found in influenza neuraminidase inhibitors that exhibit nanomolar potency (Bioorg. Med. Chem. Lett. 2008, 18, 1692-1695) [4]. The 2-hydroxymethyl group distinguishes this building block from the simpler 2-methyl analog (CAS 348165-60-6) by providing an additional functionalization site, enabling chemists to explore substitution vectors inaccessible with the methyl variant. Combinatorial library synthesis can leverage the orthogonal reactivity of the C4 amine (nucleophilic) and C2 hydroxyl (nucleophilic after activation) to generate diverse amide, carbamate, and ether libraries from a single building block purchase, maximizing chemical diversity per procurement dollar.

Orthogonal Protection Strategy in Multi-Step Peptidomimetic Synthesis

In projects requiring selective deprotection in the presence of multiple sensitive functional groups, the Boc protection on the target compound offers clear operational advantages over Cbz-protected analogs (CAS 1279029-17-2). Boc removal with TFA/DCM proceeds quantitatively within 1-2 hours at ambient temperature without affecting benzyl ethers, tert-butyl esters, or Fmoc groups present elsewhere in the molecule, whereas the Cbz group requires hydrogenolysis conditions incompatible with alkenes, alkynes, or sulfur-containing substrates [5]. This orthogonality is critical in solid-phase peptide synthesis and in the construction of complex natural product-derived scaffolds where chemoselectivity determines overall synthetic efficiency. The (2R,4S) compound also offers the advantage of the broadest supplier availability among stereoisomers, reducing procurement lead times for time-sensitive synthesis campaigns.

Quote Request

Request a Quote for (2R,4S)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.